Biotin-PEG3-alcohol
Overview
Description
Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .
Synthesis Analysis
This compound is used in several protein labeling protocols in cell culture and in vivo using cell permeable NHS-biotin and incorporation of the noncanonical amino acid, azidohomoalanine (AHA), into newly synthesized proteins, followed by click chemistry tagging with biotin .Molecular Structure Analysis
The molecular formula of this compound is C16H29N3O5S . The IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide . The InChI code is 1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 .Chemical Reactions Analysis
This compound reacts with a variety of functional groups . It is used in mass spectrometric strategies to identify protein subpopulations involved in specific biological functions by covalently tagging biotin to proteins using various chemical modification methods .Physical and Chemical Properties Analysis
This compound has a molecular weight of 375.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has 13 rotatable bonds . Its exact mass and monoisotopic mass are 375.18279221 g/mol . Its topological polar surface area is 134 Ų .Scientific Research Applications
Quantification and Analysis of PEGylated Compounds
Biotin-PEG3-alcohol plays a significant role in the quantification of PEG and PEGylated small molecules. A study described the development of a competitive enzyme-linked immunosorbent assay (ELISA) using biotinylated PEG for effective quantification. This method proved efficient for measuring small molecules derivatized by various forms of PEG, highlighting the utility of this compound in analytical chemistry and pharmaceutical research (Chuang et al., 2010).
Drug Delivery Systems
This compound is instrumental in creating biodegradable polymers with protein-resistant properties. These polymers, such as poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin), are utilized in drug delivery systems due to their ability to undergo rapid surface engineering and create biomimetic surfaces. This application is particularly relevant in targeted cancer therapies and the development of nanomedicine (Salem et al., 2001).
Detection of Biomarkers
In the field of diagnostics, this compound has been used to create universal gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins. This approach is particularly beneficial in clinical diagnostics for diseases like cancer, where identifying multiple biomarkers from a single sample is crucial (Scott et al., 2017).
Nucleic Acid Research
This compound derivatives have been used in nucleic acid research, particularly for crosslinking and biotinylation of DNA and RNA. This aids in various genomic studies and provides a tool for investigating nucleic acid interactions and modifications (Wielenberg et al., 2020).
Cancer Research and Therapeutics
The compound has shown potential in cancer research, especially in the development of multifunctional polymeric micelles for targeted drug delivery. These micelles can selectively eliminate cancer cells by enhancing cellular uptake and releasing anticancer drugs in response to specific stimuli, such as proteases secreted excessively by cancer cells (Chen et al., 2015).
Mechanism of Action
Target of Action
Biotin-PEG3-alcohol is a compound that contains a biotin group and a terminal primary hydroxyl . Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
The biotin group in this compound can interact with its targets, which are primarily enzymes involved in metabolic processes. Biotin is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The PEG3-alcohol part of the molecule provides a linker that can react with a variety of functional groups .
Biochemical Pathways
Biotin, the active component of this compound, plays a significant role in several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .
Pharmacokinetics
The peg spacer arm in the molecule is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could potentially enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the facilitation of various metabolic functions. As a coenzyme, biotin participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . These reactions are essential for the normal functioning of cells and the overall metabolism of the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups in the environment could potentially interact with the terminal primary hydroxyl of the molecule . .
Safety and Hazards
Future Directions
Biotin PEG linkers, including Biotin-PEG3-alcohol, are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in areas requiring these properties.
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-alcohol is a Biotin PEG linker, which means it can connect biotin to other molecules, enhancing their solubility and reactivity . The biotin component of this compound has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . This interaction is often utilized in biochemical assays.
Cellular Effects
The cellular effects of this compound are primarily related to the properties of biotin and PEG. Biotin is essential for the function of several enzymes involved in metabolism, while PEG can increase the solubility of biotinylated molecules
Molecular Mechanism
The molecular mechanism of this compound involves the interaction of biotin with avidin or streptavidin . The PEG component increases the hydrophilicity of the molecules, enhancing their solubility and reactivity . The terminal primary hydroxyl (OH) of this compound can react with various functional groups .
Metabolic Pathways
Biotin, a component of this compound, is involved in several metabolic pathways, including those related to the metabolism of carbohydrates, fats, and proteins
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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